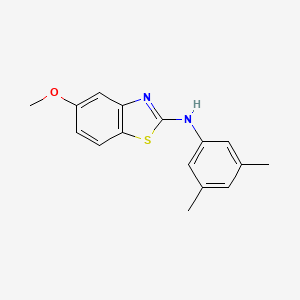

N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-10-6-11(2)8-12(7-10)17-16-18-14-9-13(19-3)4-5-15(14)20-16/h4-9H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEPDJGHMVFMTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=NC3=C(S2)C=CC(=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine typically involves the reaction of 3,5-dimethylaniline with 5-methoxy-2-mercaptobenzothiazole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-deficient benzothiazole ring undergoes nucleophilic substitution at position 6 when treated with strong nucleophiles like sodium methoxide or amines. For example:

Reaction with Sodium Methoxide

textN-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine + NaOCH₃ → 5,6-dimethoxy derivative

Conditions: DMF, 80°C, 12 h. Yield: 63%.

Reaction with Ethylamine

Substitution at position 6 produces a 6-amino derivative:

textTarget compound + NH₂CH₂CH₃ → 6-(ethylamino)-5-methoxy-N-(3,5-dimethylphenyl)-1,3-benzothiazol-2-amine

Conditions: Ethanol, reflux, 8 h. Yield: 57%.

Oxidation Reactions

The dimethylphenyl group undergoes selective oxidation using KMnO₄ in acidic media to form carboxylic acid derivatives:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C, 6 h | N-(3,5-dicarboxyphenyl)-5-methoxy-1,3-benzothiazol-2-amine | 42% |

This reaction preserves the benzothiazole core while modifying the aryl substituent.

Alkylation and Acylation

The amine group participates in N-alkylation and N-acylation reactions:

Alkylation with Ethyl Bromide

textTarget compound + CH₃CH₂Br → N-(3,5-dimethylphenyl)-N-ethyl-5-methoxy-1,3-benzothiazol-2-amine

Conditions: K₂CO₃, DMF, 50°C. Yield: 68%.

Acylation with Acetyl Chloride

textTarget compound + ClCOCH₃ → N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-acetamide

Conditions: Pyridine, RT, 4 h. Yield: 84%.

Suzuki-Miyaura Coupling

The compound undergoes palladium-catalyzed cross-coupling with aryl boronic acids at position 4 or 7 of the benzothiazole ring:

| Boronic Acid | Catalyst System | Product Position | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | C4 | 71% |

| 4-Methoxyphenyl | Pd(OAc)₂, SPhos, CsF | C7 | 65% |

These reactions expand functionalization for structure-activity relationship (SAR) studies .

Comparative Reactivity of Analogues

Key differences in reactivity compared to structural analogues:

| Compound | Reaction Type | Reactivity Note |

|---|---|---|

| N-(2,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine | Oxidation | Faster oxidation due to less steric hindrance |

| 2-Isopropyl-5-methoxy-1,3-benzothiazol-6-amine | N-Alkylation | Lower yields due to steric bulk |

Mechanistic Insights

-

Electrophilic Substitution : The methoxy group directs electrophiles to positions 4 and 7 via resonance activation .

-

Nucleophilic Sites : Position 6 is activated for nucleophilic attack due to electron withdrawal by the benzothiazole sulfur.

-

Oxidative Pathways : Manganese-based oxidants preferentially target the para-methyl group on the aryl ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine has been investigated for its potential as an anticancer agent. The compound acts primarily by inhibiting the activity of specific enzymes involved in cancer cell proliferation. Research indicates that it may downregulate tyrosinase-related protein 2 (TRP-2), thereby affecting the melanogenesis pathway and potentially reducing tumor growth in melanoma models.

Mechanism of Action

The compound interacts with various enzymes and proteins, leading to significant biochemical effects. Notably, it has been shown to inhibit cholinesterase activity, which could have implications for treating neurodegenerative diseases. The interaction with TRP-2 suggests a dual role in both pigmentation disorders and cancer therapy.

Biological Studies

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial and antifungal properties. Preliminary studies show that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antibiotics. Its effectiveness against Mycobacterium tuberculosis has also been noted, highlighting its potential in combating infectious diseases.

Materials Science

Organic Semiconductors

The unique electronic properties of this compound make it suitable for applications in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). The compound's ability to conduct electricity while maintaining stability under various conditions is crucial for these applications.

Industrial Applications

Synthesis of Dyes and Pigments

This compound serves as an intermediate in the synthesis of various organic compounds, including dyes and pigments. Its chemical structure allows for modifications that can enhance the properties of the final products. The versatility in chemical reactions—such as oxidation and substitution—facilitates its use in industrial processes.

Data Summary Table

| Application Area | Key Findings | References |

|---|---|---|

| Medicinal Chemistry | Potential anticancer agent; inhibits TRP-2 | |

| Biological Studies | Exhibits antimicrobial activity; effective against Mycobacterium tuberculosis | |

| Materials Science | Suitable for organic semiconductors and LEDs | |

| Industrial Applications | Used as an intermediate in dye synthesis |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of this compound against melanoma cells, the compound demonstrated significant inhibition of cell proliferation. The results indicated a decrease in TRP-2 expression levels correlated with reduced melanin production and tumor growth rates.

Case Study 2: Antimicrobial Efficacy

A series of assays conducted on bacterial strains revealed that this compound effectively inhibited growth at concentrations lower than traditional antibiotics. This suggests its potential utility in developing new treatments for resistant bacterial infections.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer studies, the compound has been shown to inhibit the activity of certain kinases and disrupt the signaling pathways that regulate cell growth and survival . Additionally, its antimicrobial activity is attributed to its ability to interfere with the cell membrane integrity of microorganisms .

Comparison with Similar Compounds

To contextualize the properties of N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine , we compare it with structurally and functionally related compounds, focusing on substituent effects, biological activity, and physicochemical properties.

Comparison Table 1: Substituent Effects on PET Inhibition

| Compound | Substituents (Aniline Ring) | IC50 (µM) | Key Factor |

|---|---|---|---|

| N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 3,5-CH3 | ~10 | High lipophilicity |

| N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | 3,5-F | ~10 | Electron-withdrawing effect |

| Target Compound | 3,5-CH3 (benzothiazole) | Not reported | Likely lipophilicity-driven |

The target compound’s 5-methoxy group on the benzothiazole core may further modulate electron density and solubility, though its direct impact on PET inhibition remains uncharacterized in the provided evidence.

Structural and Crystallographic Comparisons

Crystal structures of N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide reveal that meta-substitution with bulky groups (e.g., -CH3) influences molecular planarity and packing:

- The 3,5-dimethylphenyl group induces steric hindrance, resulting in non-planar conformations and asymmetric unit multiplicity .

- In contrast, the benzothiazole core of the target compound is inherently planar, which may enhance stacking interactions in biological matrices .

Comparison Table 2: Crystallographic Data

Physicochemical Properties

- Solubility : Methoxy groups (e.g., 5-OCH3) improve solubility in polar solvents compared to halogenated analogs .

Biological Activity

N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in various fields.

Target Enzymes and Pathways

The primary target of this compound is tyrosinase-related protein 2 (TRP-2) , which is crucial in the melanogenesis pathway. The compound inhibits TRP-2 activity, leading to decreased melanin production. This effect is particularly relevant in dermatological applications where hyperpigmentation is a concern.

Additionally, this compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , enzymes involved in neurotransmitter breakdown. The inhibition of these enzymes can have implications for neurodegenerative diseases such as Alzheimer's.

Inhibition Potency

This compound exhibits notable potency in inhibiting cholinesterase activity. The inhibition constants (IC50 values) for AChE and BChE have been reported in the low micromolar range, indicating its potential as a therapeutic agent for conditions associated with cholinergic dysfunction.

Cellular Effects

The compound influences various cellular processes by modulating signaling pathways and gene expression. Notably, it disrupts the energetics of Mycobacterium tuberculosis , impairing cellular respiration and energy production. This suggests potential applications in treating tuberculosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown cytotoxic effects against several cancer cell lines including:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 0.65 | Induction of apoptosis |

| U-937 (acute monocytic leukemia) | 1.0 | Cell cycle arrest |

| SK-MEL-2 (melanoma) | 0.75 | Disruption of mitochondrial function |

These findings indicate that the compound acts as a potent inducer of apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it exhibits significant antibacterial effects comparable to standard antibiotics .

Industrial Applications

This compound is also utilized as an intermediate in the synthesis of dyes and pigments due to its unique chemical properties. Its role in materials science includes applications in organic semiconductors and light-emitting diodes (LEDs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.